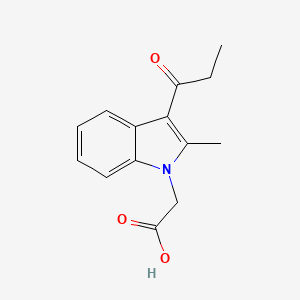![molecular formula C13H10N2O2 B1310380 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 24675-93-2](/img/structure/B1310380.png)
2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals. The papers provided discuss various synthetic methods and analyses of related pyrido[1,4]oxazine derivatives, which are structurally similar to the compound .
Synthesis Analysis
The synthesis of pyrido[1,4]oxazine derivatives is often achieved through one-pot reactions, which are efficient and yield the products in excellent quantities. For instance, a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile has been described, featuring a Smiles rearrangement and subsequent cyclization . Another method involves the oxidative addition of iodine to N-alkyl-1,4-dihydropyridines in the presence of a nucleophile, leading to bicyclic heterocycles . These methods highlight the versatility and adaptability of synthetic approaches to access the pyrido[1,4]oxazine scaffold.
Molecular Structure Analysis
The molecular structure of pyrido[1,4]oxazine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the X-ray crystal structure of related compounds has been determined, revealing the quasi-planarity of the molecules and the importance of hydrogen bonding and donor groups for electronic communication . Theoretical studies, such as density functional theory (DFT) analysis, have been employed to investigate intramolecular hydrogen bonding interactions, providing insights into the electronic structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,4]oxazine derivatives is influenced by the presence of functional groups and the electronic nature of the substituents. The compounds can undergo nucleophilic aromatic substitution processes when reacted with difunctional nucleophiles . Additionally, the presence of electron-donor or electron-acceptor substituents can significantly affect the strength of intramolecular hydrogen bonding, which in turn influences the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,4]oxazine derivatives are closely related to their molecular structure. The photophysical properties, such as absorption and excitation spectra, as well as fluorescence quantum yields, are dependent on the substituents in the phenyl ring . The electronic properties of these compounds, as determined by cyclic voltammetry and DFT analysis, suggest potential applications as organic semiconductors . The synthesis and spectral data of various derivatives have been reported, providing a comprehensive understanding of the properties of these heterocycles .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Importance
2-Phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, as part of the broader family of oxazine compounds, is significant in synthetic organic chemistry. The literature review highlights the synthesis of 1,2-oxazines and related compounds, showcasing their importance as chiral synthons and their general reactions. The methodology of synthesizing 6H-1,2-oxazines is emphasized, demonstrating the structural relevance of oxazinium salts as electrophiles in synthesis processes (Sainsbury, 1991).
Role in Synthesis of Bioactive Heterocyclic Compounds
The compound's relevance extends to the synthesis of bioactive heterocyclic compounds. For instance, the review on 3-hydroxycoumarin chemistry outlines the synthesis and reactivity of compounds like pyrido[2,3-c]coumarin derivatives, among which the 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may be implicated (Yoda, 2020). Similarly, the study on arylmethylidenefuranones reveals the synthesis of a wide range of heterocyclic compounds including oxazines, underlining the versatility and broad application of the chemical structure in creating biologically active compounds (Kamneva, Anis’kova, & Egorova, 2018).
Biological Activities and Applications
The biological effects of compounds similar to salicylanilides, including 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, have been extensively studied. These compounds exhibit a wide range of biological activities, such as antibacterial, antituberculous, antimycotic, and analgesic activities, which can be modulated by structural changes. This underscores the potential therapeutic applications of these compounds in various fields (Waisser & Kubicová, 1993).
Propriétés
IUPAC Name |
2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRBATJQPYIJHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425093 |
Source


|
| Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
CAS RN |
24675-93-2 |
Source


|
| Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)




![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)




